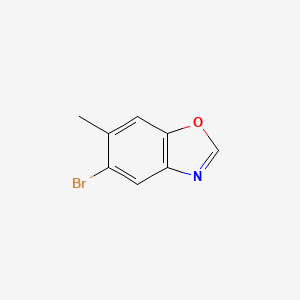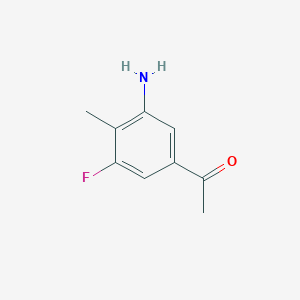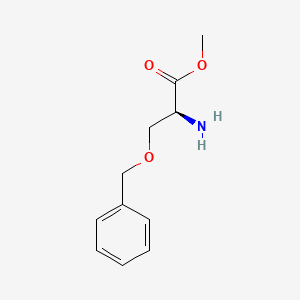![molecular formula C7H5ClN2 B12842817 2-Chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B12842817.png)
2-Chloro-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-1H-pyrrolo[3,2-c]pyridine is a heterocyclic compound that contains both pyrrole and pyridine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Métodos De Preparación
The synthesis of 2-Chloro-1H-pyrrolo[3,2-c]pyridine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a typical synthetic route might involve the reaction of a pyridine derivative with a chloro-substituted pyrrole under the influence of a base and a suitable solvent. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity, using catalysts and controlled reaction environments.
Análisis De Reacciones Químicas
2-Chloro-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.
Common reagents and conditions used in these reactions include bases like sodium hydroxide, solvents like dimethyl sulfoxide, and catalysts like palladium.
Aplicaciones Científicas De Investigación
2-Chloro-1H-pyrrolo[3,2-c]pyridine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: It serves as a scaffold for the development of bioactive molecules, including enzyme inhibitors and receptor modulators.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Chloro-1H-pyrrolo[3,2-c]pyridine involves its interaction with specific molecular targets. For example, it can bind to the colchicine-binding site on tubulin, inhibiting tubulin polymerization and leading to cell cycle arrest and apoptosis in cancer cells . This interaction is facilitated by hydrogen bonds and hydrophobic interactions with amino acid residues in the binding site.
Comparación Con Compuestos Similares
2-Chloro-1H-pyrrolo[3,2-c]pyridine can be compared with other similar compounds, such as:
4-Chloro-1H-pyrrolo[3,2-c]pyridine: Similar in structure but with the chlorine atom at a different position, which can affect its reactivity and biological activity.
1H-Pyrrolo[2,3-b]pyridine: Another heterocyclic compound with a different ring fusion pattern, leading to different chemical and biological properties.
7-Azaindole: A related compound with a nitrogen atom in the pyridine ring, which can influence its electronic properties and reactivity.
These comparisons highlight the unique structural features and reactivity of this compound, making it a valuable compound in various fields of research.
Propiedades
Fórmula molecular |
C7H5ClN2 |
|---|---|
Peso molecular |
152.58 g/mol |
Nombre IUPAC |
2-chloro-1H-pyrrolo[3,2-c]pyridine |
InChI |
InChI=1S/C7H5ClN2/c8-7-3-5-4-9-2-1-6(5)10-7/h1-4,10H |
Clave InChI |
JDUCNCGXZJVHKJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CN=CC2=C1NC(=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















